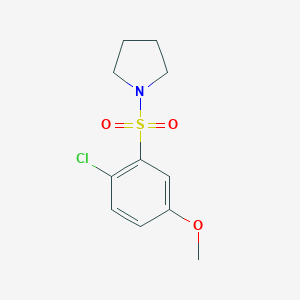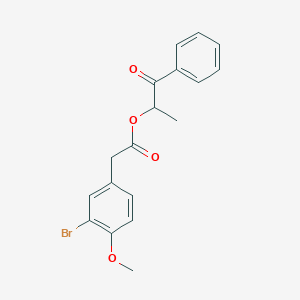
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, also known as MOPBA, is a chemical compound used in scientific research. This compound is a derivative of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, which is a known inhibitor of the enzyme monoamine oxidase-B (MAO-B). MOPBA has been found to have similar inhibitory effects on MAO-B, making it a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease.
Wirkmechanismus
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is a selective inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. Additionally, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its MAO-B inhibitory activity, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has also been found to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments is its selectivity for MAO-B. This allows researchers to specifically target this enzyme without affecting other enzymes or neurotransmitter systems in the brain. However, one limitation of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is its relatively low potency compared to other MAO-B inhibitors. This may require higher doses of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. One area of interest is the development of more potent MAO-B inhibitors based on the structure of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in the brain.
Synthesemethoden
The synthesis of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate with methylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been extensively studied for its potential therapeutic applications. One study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was effective in reducing the levels of oxidative stress in the brain, which is a hallmark of Parkinson's disease. Another study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was able to protect dopaminergic neurons from the toxic effects of the pesticide rotenone, which is known to cause Parkinson's disease-like symptoms.
Eigenschaften
Produktname |
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate |
|---|---|
Molekularformel |
C18H17BrO4 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12(18(21)14-6-4-3-5-7-14)23-17(20)11-13-8-9-16(22-2)15(19)10-13/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
QBRXPTPILFXENE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



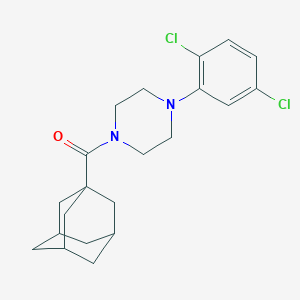
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
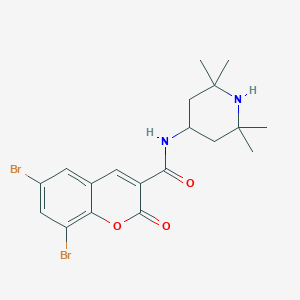
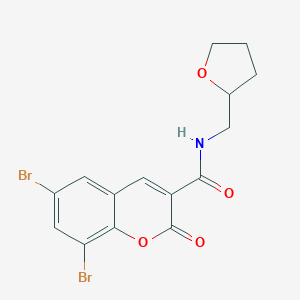
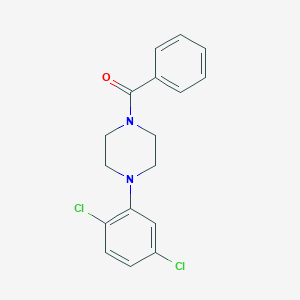
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
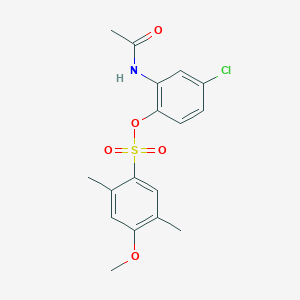
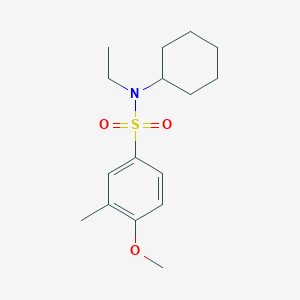
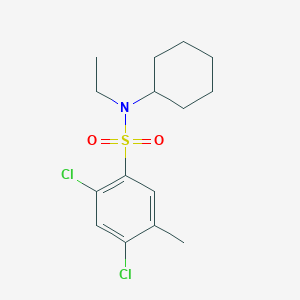
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
